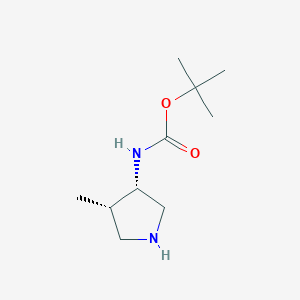

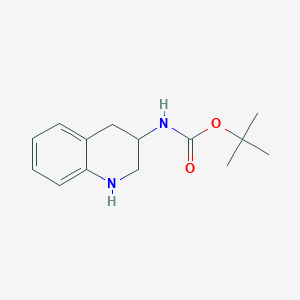

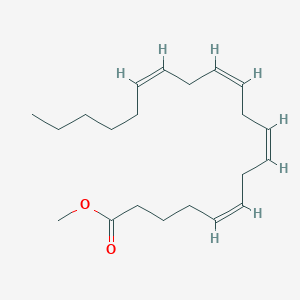

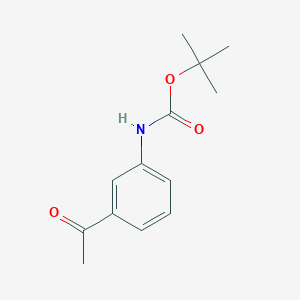

Tert-butyl 3-acetylphenylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl acetylcarbamate is a chemical compound that has been synthesized through various methods for use in organic synthesis and crystallography studies. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and an acetyl group attached to the nitrogen atom of the carbamate .

Synthesis Analysis

The synthesis of tert-butyl acetylcarbamate has been achieved using green methods, such as the use of natural phosphate as a catalyst, which is an environmentally friendly approach . Other methods include the reaction of tert-butyl N-hydroxycarbamate with aldehydes in the presence of sodium benzenesulfinate and formic acid to produce tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can be used as building blocks in organic synthesis . Additionally, tert-butyl acetylcarbamate can be prepared from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate (Boc anhydride) in good yield, demonstrating its versatility in synthetic applications .

Molecular Structure Analysis

The molecular structure of tert-butyl acetylcarbamate has been studied using X-ray diffraction techniques. The crystal packing of the compound shows pairs of molecules forming dimers, which generate centrosymmetric rings linked by a double N—H⋯O=C hydrogen bond . The compound's crystal structure has been further analyzed using Hirshfeld surface analysis, indicating that the major contributions to the crystal packing are from H⋯H and O⋯H contacts .

Chemical Reactions Analysis

Tert-butyl acetylcarbamate participates in various chemical reactions, such as the reaction with organometallics to give N-(Boc)hydroxylamines . It can also react with p-methoxyphenylsulfonyl chloride to form compounds with intramolecular C—H⋯O hydrogen bonds, which are linked by N—H⋯O hydrogen bonds into chains in the crystal .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl acetylcarbamate include its ability to form stable crystalline structures, which are important for its use in crystallography studies. The compound's crystal structure is non-planar, except for the carbazole moiety, and the molecules are packed in a zig-zag manner with strong intermolecular hydrogen bonding and weak C—H⋯π interactions stabilizing the crystal packing . The thermal properties of the compound have been determined by DSC and TGA, indicating its stability under various conditions .

Wissenschaftliche Forschungsanwendungen

-

Organic Light-Emitting Diodes (OLEDs)

- Summary of Application : Tert-butyl substituted acridan derivatives have been used in the design of multi-functional luminophores exhibiting thermally activated delayed fluorescence (TADF), aggregation induced emission enhancement and sky-blue ↔ blue colour-changing .

- Methods of Application : The specific methods of application involve the synthesis of these compounds, where perfluorobiphenyl is used as an acceptor in the design of TADF compounds, while non-substituted and tert-butyl substituted 9,9-dimethyl-9,10-dihydro-acridine is chosen as an appropriate donor .

- Results or Outcomes : One of the studied compounds formed two crystalline polymorphs characterized by aggregation induced delayed fluorescence (AIDF), the colour of which can be changed under external forces such as a pair of solvents, temperature and mechanical treatment . The synthesized compounds were tested as blue/sky-blue AIDF emitters in organic light-emitting diodes, the best of which was characterized by a low turn-on voltage of 3 V and a maximum current, power, and external quantum efficiency of 22.7 cd A −1, 30.8 lm W −1, and 16.3%, respectively .

-

Organic Semiconductors and Conductors

- Summary of Application : Tert-butyl substituted compounds like Tetrathiafulvalene (TTF), pentacene, and quarterthiophene are synthesized, and their crystal structures and the transistor properties are investigated .

- Methods of Application : The specific methods of application involve the synthesis of these compounds and the investigation of their crystal structures and transistor properties .

- Results or Outcomes : The tetracyanoquinodimethane (TCNQ) complex of tert-butyl TTF constructs highly one-dimensional segregated columns with tetragonal crystal symmetry .

-

Chemical Transformations

- Summary of Application : The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations .

- Methods of Application : The specific methods of application involve the use of the tert-butyl group in various chemical reactions .

- Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants involved .

-

Biosynthetic and Biodegradation Pathways

- Summary of Application : The tert-butyl group has implications in biosynthetic and biodegradation pathways .

- Methods of Application : This involves the study of the role of the tert-butyl group in these biological processes .

- Results or Outcomes : The specific outcomes can vary depending on the biological system being studied .

-

Special Chemicals

- Summary of Application : Tert-butyl 3-acetylphenylcarbamate is provided to early discovery researchers as part of a collection of unique chemicals .

- Methods of Application : This compound is used in various research and development applications .

- Results or Outcomes : The specific outcomes can vary depending on the research context .

-

Enantioselective Catalysis

- Summary of Application : The introduction of chirality at the bridge and the adjunction of sterically demanding tert-butyl groups in ortho and para positions of the phenols allow for efficient enantioselective catalysis .

- Methods of Application : This involves the study of the role of the tert-butyl group in these catalytic processes .

- Results or Outcomes : The specific outcomes can vary depending on the catalytic system being studied .

Eigenschaften

IUPAC Name |

tert-butyl N-(3-acetylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLMWQYLVOVZMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457644 |

Source

|

| Record name | tert-butyl 3-acetylphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-acetylphenylcarbamate | |

CAS RN |

79537-70-5 |

Source

|

| Record name | tert-butyl 3-acetylphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.